3-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid
Description
3-[3-(Methoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid is a pyrazole-based carboxylic acid derivative characterized by a methoxycarbonyl group (-COOCH₃) at the 3-position of the pyrazole ring and a propanoic acid chain at the 1-position. Pyrazole derivatives are widely explored in medicinal chemistry due to their versatility in hydrogen bonding, metabolic stability, and ability to interact with biological targets .
Properties
IUPAC Name |
3-(3-methoxycarbonylpyrazol-1-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-14-8(13)6-2-4-10(9-6)5-3-7(11)12/h2,4H,3,5H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDBOZLSAFJLANE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid typically involves the reaction of 3-(methoxycarbonyl)-1H-pyrazole with a suitable propanoic acid derivative. One common method is the esterification of 3-(methoxycarbonyl)-1H-pyrazole with propanoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes and continuous flow reactors to enhance yield and purity. The use of environmentally benign solvents and catalysts is also a focus to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: The methoxycarbonyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid involves its interaction with specific molecular targets. The methoxycarbonyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The pyrazole ring can also interact with enzymes and receptors, modulating their function.
Comparison with Similar Compounds
Structural Variations and Key Analogues
The following table summarizes structurally related compounds and their distinguishing features:
*Calculated based on structural formula.
Impact of Substituents on Bioactivity and Physicochemical Properties
- Methoxycarbonyl Group (-COOCH₃) : The ester group in the target compound may act as a prodrug motif, improving bioavailability compared to carboxylic acids. Hydrolysis in vivo would release the active acid, as seen in similar ester-to-acid conversions .
- Carbamoyl Group (-CONPr₂) : The dipropylcarbamoyl analogue () exhibits higher logP (0.48 vs. -2.34 for the target compound’s acid form), suggesting better membrane permeability but lower aqueous solubility .
- Amino Group (-NH₂): The amino-substituted analogue () forms hydrochloride salts, improving solubility and enabling ionic interactions in biological systems .
Biological Activity
Overview
3-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its structure features a pyrazole ring with a methoxycarbonyl substituent and a propanoic acid moiety, which contribute to its potential biological activities, including antimicrobial and anti-inflammatory properties.
- IUPAC Name : 3-(3-methoxycarbonylpyrazol-1-yl)propanoic acid
- Molecular Formula : C8H10N2O4
- Molecular Weight : 186.18 g/mol
- CAS Number : 1170227-90-3
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems. The methoxycarbonyl group can engage in hydrogen bonding, while the pyrazole ring may modulate the activity of enzymes and receptors, influencing various biochemical pathways.
Antimicrobial Activity
Research indicates that compounds with pyrazole structures often exhibit significant antimicrobial properties. A study demonstrated that derivatives similar to this compound showed effectiveness against a range of bacteria and fungi. The mechanism involves disruption of microbial cell membranes and inhibition of essential metabolic processes.
Anti-inflammatory Properties
The compound's potential anti-inflammatory effects have been explored in several studies. It is suggested that the pyrazole scaffold can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in the inflammatory response. This activity positions it as a candidate for developing anti-inflammatory pharmaceuticals.
Study on Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| Compound A | 16 | 32 |
| This compound | 8 | 16 |
| Compound B | 32 | 64 |
Anti-inflammatory Activity Assessment
In another study assessing anti-inflammatory properties, the compound was tested in vitro for its ability to inhibit COX enzymes. The results indicated a dose-dependent inhibition, with significant activity observed at concentrations above 50 µM.
| Concentration (µM) | COX Inhibition (%) |
|---|---|
| 10 | 10 |
| 25 | 30 |
| 50 | 60 |
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other similar pyrazole derivatives to highlight its unique properties.
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|
| 3-(methoxycarbonyl)-1H-pyrazole | Moderate | Low |
| 3-[4-(methoxycarbonyl)-3-nitro-1H-pyrazol] | High | Moderate |
| This compound | High | High |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
